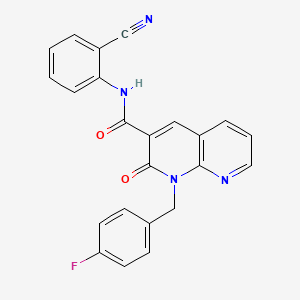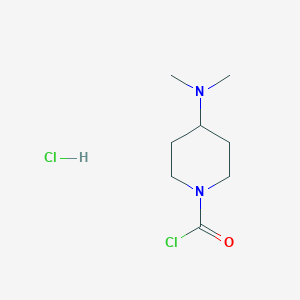
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IBMP belongs to the class of compounds known as beta-lactams, which are widely used in the pharmaceutical industry as antibiotics, antitumor agents, and enzyme inhibitors. IBMP has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Azetidinone derivatives, including compounds similar to 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, have been synthesized and structurally investigated. For instance, Gluziński et al. (1991) synthesized isomers of azetidinone and analyzed their structures using X-ray diffraction, providing insights into their molecular configurations in solid-state and solution forms (Gluziński et al., 1991).
Antimicrobial and Antitumor Applications
- Compounds based on the azetidinone core, similar to the subject compound, have shown potential in antimicrobial and antitumor applications. Halve et al. (2007) reported that a series of azetidin-2-ones demonstrated potent antimicrobial activity against pathogens like Bacillus anthracis and Staphylococcus aureus (Halve, Bhadauria, & Dubey, 2007). Additionally, Greene et al. (2016) discovered azetidin-2-ones with potent antiproliferative properties, indicating their potential as antitumor agents (Greene et al., 2016).
Synthesis of Novel Compounds and Intermediates
- Research has focused on synthesizing novel azetidinone derivatives and exploring their applications as intermediates in the synthesis of other compounds. For instance, O'Leary et al. (1998) transformed azetidin-2-ones into intermediates for synthesizing novel carbapenems, a class of antibiotics (O'Leary, Waldron, Burke, Keaveny, & Meegan, 1998).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-13(2)12-23(20,21)16-10-18(11-16)17(19)9-6-14-4-7-15(22-3)8-5-14/h4-5,7-8,13,16H,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQAYILSBHKMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2599018.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2599019.png)

![(E)-2-cyano-N-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2599022.png)




![O-[(2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2599032.png)

![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2599034.png)
![2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2599038.png)
methanone](/img/structure/B2599040.png)